Cyclohexanone-D10-oxime

Vibrational spectroscopy Beckmann rearrangement Operando catalysis

Cyclohexanone-D10-oxime is the definitive perdeuterated tracer for Beckmann rearrangement mechanistic studies. Its +10 Da mass shift eliminates isobaric interference in GC-MS/LC-MS quantification, while complete ring deuteration quenches C–H vibrational modes in the 900–1700 cm⁻¹ fingerprint region, enabling unambiguous IR/Raman/INS monitoring of the C=N→C=O transformation. Crucially, the N–OH proton is retained, distinguishing exchangeable from non-exchangeable hydrogens in NMR and neutron scattering. Validated by Chapman et al. (2018), this isotopologue is essential for solid-acid catalysis research and isotope-dilution MS assays. Source from established isotope specialists to ensure ≥98 atom% D purity and avoid protio interference in low-concentration analyses.

Molecular Formula C6H11NO
Molecular Weight 123.22 g/mol
CAS No. 169297-52-3
Cat. No. B065366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanone-D10-oxime
CAS169297-52-3
SynonymsCYCLOHEXANONE-D10-OXIME
Molecular FormulaC6H11NO
Molecular Weight123.22 g/mol
Structural Identifiers
SMILESC1CCC(=NO)CC1
InChIInChI=1S/C6H11NO/c8-7-6-4-2-1-3-5-6/h8H,1-5H2/i1D2,2D2,3D2,4D2,5D2
InChIKeyVEZUQRBDRNJBJY-YXALHFAPSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexanone-D10-oxime (CAS 169297-52-3): A Perdeuterated Oxime for Mechanistic & Analytical Tracing


Cyclohexanone-D10-oxime (CAS 169297-52-3) is a stable isotopologue of cyclohexanone oxime in which all ten hydrogen atoms on the cyclohexyl ring are replaced by deuterium, yielding the fully deuterated molecular formula C₆D₁₀NO and a monoisotopic mass of 123.1468 Da . This compound retains the core ketoxime functionality central to its role as a nylon-6 precursor, yet its perdeuteration confers unique vibrational and mass-spectral signatures that are absent in the protio form (C₆H₁₁NO, monoisotopic mass 113.0841 Da) [1]. Its synthesis proceeds by condensation of cyclohexanone-D10 with hydroxylamine or deuterated hydroxylamine, and it is primarily supplied by specialized isotope vendors such as Medical Isotopes, Inc. and C/D/N Isotopes Inc. for research-use-only applications .

Why Generic Cyclohexanone Oxime Cannot Substitute for Cyclohexanone-D10-oxime in Isotope-Sensitive Workflows


Protio cyclohexanone oxime and other non-deuterated ketoximes lack the isotopic mass envelope and the distinct vibrational signatures required for mechanistic tracking, MS-based quantification, and background-free NMR detection. Cyclohexanone-D10-oxime is specifically designed to serve as a perdeuterated tracer in Beckmann rearrangement studies and as an internal standard for GC-MS or LC-MS workflows [1][2]. The +10 Da mass shift relative to the protio form eliminates isobaric interference from the unlabeled analyte, while the complete deuteration of the cyclohexyl ring quenches all C-H stretching and bending modes in the mid-IR and Raman spectra, enabling unambiguous assignment of oxime-specific vibrational features in operando catalytic studies [1]. No other commercially available cyclohexanone oxime isotopologue provides simultaneous full-ring deuteration with the oxime N–OH proton retained, a combination that is essential for differentiating solvent-exchangeable from non-exchangeable hydrogen signals in NMR and neutron scattering experiments [1][3].

Quantitative Differentiation Evidence for Cyclohexanone-D10-oxime Relative to Closest Analogs


Vibrational Spectroscopic Resolution: D10-Isotopomer vs. Protio Cyclohexanone Oxime in Solid-State IR, Raman, and INS

In the 2018 ChemPhysChem study by Chapman et al., the solid-state vibrational spectra of cyclohexanone oxime (CHO) and its D10-isotopomer were directly compared using variable-temperature infrared (150–300 K), Raman (10–300 K), and inelastic neutron scattering (INS) spectroscopy, supported by periodic DFT calculations [1]. The replacement of all ten cyclohexyl hydrogens with deuterium shifts the C–H stretching region (≈2850–3000 cm⁻¹ in CHO) to the C–D stretching region (≈2050–2250 cm⁻¹ in CHO-D10), eliminating spectral congestion and enabling unambiguous assignment of the oxime N–O and C=N vibrational modes between 900–1700 cm⁻¹ [1]. The D10-isotopomer further allows hydrogen-bonding interactions within the oxime dimer to be probed via INS without interference from the cyclohexyl ring modes, a capability the protio form cannot provide [1].

Vibrational spectroscopy Beckmann rearrangement Operando catalysis

Mass-Spectrometric Differentiation: +10 Da Isotopic Mass Shift for Internal Standardization and Pathway Tracing

Cyclohexanone-D10-oxime exhibits a monoisotopic mass of 123.1468 Da, which is +10.0627 Da higher than protio cyclohexanone oxime (113.0841 Da) . This mass shift places the D10-analog well outside the natural isotopic envelope of the unlabeled compound, ensuring zero isobaric overlap in both GC-MS and LC-MS analyses [1]. In the 2023 Nature Communications electrosynthesis study, deuterated cyclohexanone oxime was employed as a product tracer, with GC-MS detection confirming the D10-labeled product without interference from the unlabeled cyclohexanone or oxime species present in the reaction mixture [1]. By contrast, non-deuterated analogs (e.g., cyclohexanone oxime spiked with a ¹³C or ¹⁵N label) typically provide only +1 to +3 Da mass shifts, which may overlap with natural-abundance isotopologue peaks of the analyte when present at high concentration, compromising quantification accuracy [2].

Mass spectrometry Isotope dilution Internal standard

¹H NMR Spectral Simplification: Complete Elimination of Cyclohexyl Ring Proton Signals

In the 2023 Nature Communications article, ¹H NMR spectra of deuterated cyclohexanone oxime were acquired alongside the protio form [1]. The D10-labeled compound shows complete disappearance of the cyclohexyl ring proton signals (δ ≈ 1.5–2.5 ppm, integrating for 10H in the protio form), preserving only the exchangeable oxime N–OH proton signal [1]. This spectral simplification enables unambiguous identification of the oxime proton without interference from the ring protons, a feature that is particularly valuable when monitoring proton-exchange processes or when the oxime is present in complex reaction mixtures containing other cyclohexyl-containing species [1]. By contrast, the protio form's ¹H NMR spectrum exhibits a complex multiplet pattern from the ring protons that can obscure signals from reaction intermediates or by-products in the aliphatic region [2].

NMR spectroscopy Deuterium labeling Reaction monitoring

Absence of Exchangeable C-H Protons: Superior Stability for H/D Exchange-Sensitive Experiments

Unlike protio cyclohexanone oxime, which contains ten covalently bonded C–H protons that are spectroscopically active and subject to H/D exchange under catalytic conditions, Cyclohexanone-D10-oxime has all ring hydrogen positions pre-saturated with deuterium [1]. This structural feature eliminates the risk of uncontrolled H/D back-exchange in protic solvents or on acidic catalyst surfaces, a known complication that can confound isotopic labeling studies of the Beckmann rearrangement [1]. The only exchangeable proton in the D10-isotopomer is the oxime N–OH proton, which provides a single, well-defined site for monitoring proton-transfer events in catalytic mechanisms via INS or NMR spectroscopy [1]. Partially deuterated analogs (e.g., D4 or D6 cyclohexanone oximes) retain residual C–H protons that can participate in exchange reactions, introducing ambiguity in mechanistic interpretation [2].

Hydrogen-deuterium exchange Isotopic labeling Neutron scattering

Isotopic Purity Benchmarking: Typical ≥98 atom% D Specification for Reproducible Quantitative Workflows

Commercial Cyclohexanone-D10-oxime from established isotope suppliers such as Medical Isotopes, Inc. and C/D/N Isotopes Inc. is typically specified at ≥98 atom% D isotopic enrichment . This level of deuteration ensures that residual protio species (C₆H₁₀NO or partially deuterated congeners) constitute ≤2% of the total product, which is critical for maintaining linearity and accuracy in isotope-dilution MS calibration curves [1]. For comparison, in-house synthesis of deuterated oximes via H/D exchange methods often yields variable isotopic purity (commonly 85–95 atom% D) due to incomplete exchange at sterically hindered ring positions, necessitating extensive post-synthesis purification and purity verification by ¹H NMR or high-resolution MS [1]. A purity specification of ≥98 atom% D provides a verifiable procurement criterion that distinguishes research-grade commercial material from laboratory-prepared batches.

Isotopic purity Quality control Quantitative analysis

High-Impact Application Scenarios for Cyclohexanone-D10-oxime Based on Verified Differential Evidence


Operando Vibrational Spectroscopic Tracking of the Beckmann Rearrangement in Heterogeneous Catalysis

Researchers investigating solid-acid-catalyzed Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam can employ Cyclohexanone-D10-oxime as the spectroscopic probe of choice. The complete deuteration of the cyclohexyl ring shifts all C–H vibrational modes out of the diagnostic oxime and amide fingerprint region (900–1700 cm⁻¹), enabling IR, Raman, and INS spectroscopy to monitor the C=N→C=O transformation without spectral congestion [1]. This application is directly validated by the Chapman et al. (2018) study, which used the D10-isotopomer to assign hydrogen-bonding-sensitive vibrational modes in the solid state, providing the foundational spectroscopic library required for operando reaction tracking [1].

Quantitative GC-MS / LC-MS Internal Standard for Cyclohexanone Oxime in Environmental and Metabolic Fate Studies

Cyclohexanone-D10-oxime serves as an ideal isotope-dilution internal standard for the quantification of cyclohexanone oxime in complex biological and environmental matrices. The +10 Da mass shift ensures chromatographic co-elution with the native analyte while providing complete mass-spectral separation, enabling accurate compensation for matrix effects and ionization efficiency variations [1][2]. This approach has been demonstrated in the electrocatalytic synthesis study by Wu et al. (2023), where deuterated cyclohexanone oxime was detected by GC-MS for product confirmation and pathway tracing [2]. Procurement of the D10-labeled compound with ≥98 atom% D purity ensures that residual protio impurity does not bias quantification at low analyte concentrations .

Isotopic Tracer Studies for Reaction Pathway Elucidation in Electrocatalytic and Photocatalytic Oxime Synthesis

The combination of D10-ring labeling with retention of the N–OH proton makes Cyclohexanone-D10-oxime uniquely suited for mechanistic studies that require simultaneous tracking of the carbon skeleton (via MS) and the nitrogen/hydrogen fate (via NMR or INS). In the electrocatalytic NO₂⁻-to-oxime pathway, the deuterated oxime was used to confirm the product identity and to distinguish it from unlabeled cyclohexanone starting material present in the reaction mixture [1]. The absence of exchangeable C–H positions ensures that the deuterium label at ring positions remains intact throughout the catalytic cycle, providing unambiguous evidence for the retention or migration of hydrogen atoms during the transformation [2].

Neutron Scattering Studies of Hydrogen-Bonding Networks in Oxime-Based Supramolecular Systems

Inelastic neutron scattering (INS) spectroscopy is exquisitely sensitive to hydrogen atom displacements, making it a powerful tool for probing hydrogen-bonding interactions in crystalline oximes. Cyclohexanone-D10-oxime enhances INS sensitivity by eliminating the intense incoherent scattering background from the ten cyclohexyl ring protons, directing analytical focus onto the oxime N–OH•••N hydrogen-bond network [1]. The Chapman et al. (2018) study leveraged this advantage to characterize the dimeric hydrogen-bonding arrangement in solid cyclohexanone oxime, with periodic DFT calculations confirming that the D10-isotopomer's INS spectrum isolates oxime-localized vibrational modes that are otherwise obscured in the protio form [1].

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